3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one
Description
3-(1H-Benzimidazol-2-yl)-6,8-dichlorochromen-2-one is a heterocyclic compound featuring a chromen-2-one core fused with a benzimidazole moiety and substituted with chlorine atoms at positions 6 and 7. Chromen-2-one (a coumarin derivative) is a lactone structure known for its diverse biological activities, including anticoagulant and antimicrobial properties . The dichloro substitution at positions 6 and 8 likely increases lipophilicity and electron-withdrawing effects, which may influence reactivity, solubility, and binding affinity.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O2/c17-9-5-8-6-10(16(21)22-14(8)11(18)7-9)15-19-12-3-1-2-4-13(12)20-15/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBULANVRUDXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6,8-dichlorochromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
- Core Heterocycles: The chromen-2-one (lactone) in the target compound contrasts with quinoline (aromatic N), benzodithiazine (S-containing), and benzooxazolone (O/N-containing). These cores dictate electronic properties and solubility. For example, the lactone in chromen-2-one may enhance hydrolytic stability compared to sulfone-rich benzodithiazines .
- Substituent Effects: Dichloro substitution in the target compound likely increases lipophilicity and electron-withdrawing effects compared to single chloro or methyl groups in benzodithiazines .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations:
- The benzodithiazine derivatives exhibit high thermal stability (dec. >270°C), attributed to rigid sulfone groups and aromatic systems . The target compound’s melting point is unreported but may be influenced by its dichloro and benzimidazole substituents.
- IR spectra highlight functional groups: lactone C=O (~1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) in the target compound vs. sulfone S=O (~1345–1160 cm⁻¹) in benzodithiazines .
Biological Activity
3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound has been documented through various methods. A notable approach includes the condensation of chromen-2-one-3-carboxylates with o-phenylenediamine under microwave irradiation or conventional heating. The yields and reaction times for different derivatives are summarized in Table 1.
| Compound | R1 | R2 | Melting Point (°C) | Yield (%) | Time (Method) |
|---|---|---|---|---|---|
| 3a | H | H | 188 | 80 | 4.0 h (Conventional) |
| 3b | OH | H | 210 | 71 | 4.5 h (Conventional) |
| 3c | OCH3 | H | 248 | 68 | 5.0 h (Conventional) |
| 3d | Cl | Cl | 231 | 70 | 5.0 h (Conventional) |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that benzimidazole derivatives can modulate several biological pathways, including:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antifungal and antibacterial properties. The structure of the compound allows for effective binding to microbial enzymes, disrupting their function.
- Anticancer Potential : Studies suggest that compounds containing the benzimidazole moiety can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Studies
- Immunomodulatory Effects : A study highlighted the immunomodulatory potential of benzimidazole derivatives, suggesting that they could inhibit T-cell proliferation by targeting H+/K+-ATPases. This mechanism may provide insights into the potential applications of related compounds like this compound in autoimmune diseases and cancer therapy .
- Fungicidal Activity : Another investigation focused on the fungicidal properties of benzimidazole derivatives, demonstrating their effectiveness against various fungal strains. The study reported a correlation between structural modifications and enhanced antifungal activity .
Research Findings
Recent studies have explored the pharmacological profiles of similar compounds, revealing insights into their therapeutic potential:
- Cell Cycle Arrest : Compounds similar to this compound have been shown to arrest the cell cycle in cancer cells at the G1/S checkpoint, leading to reduced proliferation rates.
- Intracellular pH Modulation : The ability of related benzimidazole compounds to modulate intracellular pH levels in T-cells suggests a novel mechanism for controlling immune responses .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(1H-benzimidazol-2-yl)-6,8-dichlorochromen-2-one, and how do they influence its biological activity?
- Answer : The compound features a chromen-2-one core substituted with two chlorine atoms at positions 6 and 8, and a benzimidazole moiety at position 3. The dichlorination enhances electron-withdrawing effects, potentially increasing reactivity and binding affinity to biological targets. The benzimidazole group contributes π-π stacking interactions and hydrogen-bonding capabilities, critical for interactions with enzymes or receptors. Structural analogs (e.g., brominated derivatives) show reduced antimicrobial activity compared to dichloro-substituted variants, highlighting the importance of halogen positioning .
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Answer : Synthesis typically involves:
- Step 1 : Condensation of 6,8-dichlorochromen-2-one with 1H-benzimidazole-2-carbaldehyde under acidic conditions (e.g., acetic acid or trifluoroacetic acid) via nucleophilic substitution.
- Step 2 : Purification via column chromatography (e.g., silica gel with chloroform/ethyl acetate) and recrystallization from methanol.
Yields can be optimized by adjusting reaction time (e.g., 72 hours at 423 K) and stoichiometry (2:1 ligand-to-metal ratio for coordination complexes) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Answer :
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., Cu(I) coordination geometry and hydrogen-bonding networks). Data collection uses MoKα radiation (λ = 0.71073 Å) on Bruker APEXII CCD diffractometers. Refinement employs SHELXL-97 with R values < 0.04 .
- NMR spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.06–8.04 ppm in DMSO-d6) and purity.
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 378.97) .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of metal complexes containing this compound, and how are they addressed?
- Answer : Challenges include:
- Disorder in ligand orientation : Mitigated using SHELXL’s PART and SUMP instructions to model partial occupancy .
- Hydrogen bonding ambiguity : Graph-set analysis (e.g., R₂²(8) motifs) identifies O–H⋯O and N–H⋯O interactions, with H-atom positions refined using riding models (Uiso = 1.2–1.5×Ueq) .
- Low Z’ values : High-symmetry space groups (e.g., C2/c) reduce computational complexity .
Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Answer : Strategies include:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromo vs. chloro analogs show 2–3× differences in IC₅₀ values against kinase targets) .
- Assay standardization : Use一致的 cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., midazolam hydrochloride as a reference) .
- Molecular docking : Validate binding modes using AutoDock Vina with PDB templates (e.g., 6B1 for benzimidazole interactions) .
Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability and solubility?
- Answer : The compound forms 2D networks via O–H⋯O (2.68–2.75 Å) and N–H⋯O (2.89 Å) interactions, stabilizing crystal packing. Solubility in polar solvents (e.g., DMSO) is enhanced by protonation of the benzimidazole nitrogen, while nonpolar solvents disrupt H-bonding, reducing solubility .
Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining activity?
- Answer :
- Bioisosteric replacement : Substitute Cl with CF₃ to enhance metabolic stability (logP reduction from 3.2 to 2.8) .
- Prodrug strategies : Introduce ester groups at the chromenone carbonyl to improve oral bioavailability .
- Coordination complexes : Chelate with transition metals (e.g., Cu(I)) to modulate lipophilicity and target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
